molecular formula C12H14N6O3 B7855863 5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate

5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate

Cat. No.: B7855863
M. Wt: 290.28 g/mol
InChI Key: CBHFGQDCTAOYOI-UHFFFAOYSA-N
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Description

5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate is a complex organic compound that features both indole and triazole moieties Indole derivatives are known for their significant biological activities, while triazoles are recognized for their stability and diverse chemical reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate typically involves the construction of the indole and triazole rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, could be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indoxyl derivatives, which are important intermediates in the synthesis of various natural products and pharmaceuticals .

Scientific Research Applications

5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the triazole ring can form stable complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazole: Lacks the amine and nitrate groups, which can affect its reactivity and biological activity.

    1H-indole-3-ethylamine: Lacks the triazole ring, which can limit its stability and range of applications.

    1H-1,2,4-triazol-3-amine: Lacks the indole moiety, which can reduce its biological activity.

Uniqueness

5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate is unique due to the presence of both indole and triazole moieties, which confer a combination of stability, reactivity, and biological activity.

Properties

IUPAC Name

5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5.HNO3/c13-12-15-11(16-17-12)6-5-8-7-14-10-4-2-1-3-9(8)10;2-1(3)4/h1-4,7,14H,5-6H2,(H3,13,15,16,17);(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHFGQDCTAOYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC3=NC(=NN3)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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